![molecular formula C17H14N4OS3 B2662740 N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 315697-13-3](/img/structure/B2662740.png)
N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
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Description
N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H14N4OS3 and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
This compound has shown significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacterial strains, as well as yeasts like Candida glabrata and Candida krusei. The results indicate that it possesses strong antimicrobial activity, making it a potential candidate for developing new antimicrobial agents .
Antioxidant Properties
The compound exhibits moderate antioxidant activity, as demonstrated by ABTS antioxidant assays. This suggests its potential use in developing treatments or supplements aimed at reducing oxidative stress and combating related diseases .
Anti-inflammatory Applications
Research has indicated that derivatives of this compound have pronounced anti-inflammatory effects. This makes it a promising candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Cancer Research
The compound’s structure and properties suggest potential applications in cancer research. Its ability to interact with DNA bases and its moderate antioxidant activity could be leveraged to develop new cancer therapies or to enhance the efficacy of existing treatments .
Drug Design and Development
Given its unique chemical structure, this compound can serve as a scaffold for the design and synthesis of new pharmaceuticals. Its versatility allows for modifications that could lead to the development of drugs with improved efficacy and reduced side effects .
Computational Chemistry and Molecular Modeling
The compound has been studied using density functional theory (DFT) and other computational methods to understand its electronic properties and interactions with biological molecules. These studies are crucial for predicting its behavior in biological systems and for guiding the design of new compounds with desired properties .
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS3/c18-7-10-5-6-23-15(10)21-13(22)8-24-16-14-11-3-1-2-4-12(11)25-17(14)20-9-19-16/h5-6,9H,1-4,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAENUGXBZCCKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=C(C=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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